N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS No.: 892855-78-6
Cat. No.: VC5943662
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide - 892855-78-6](/images/structure/VC5943662.png)
Specification
CAS No. | 892855-78-6 |
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Molecular Formula | C22H25N3O3S2 |
Molecular Weight | 443.58 |
IUPAC Name | 4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
Standard InChI Key | JZJKCEYZJCOMKS-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key domains:
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Benzothiazole Core: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 6-position is substituted with an isopropyl group (-CH(CH₃)₂), enhancing steric bulk and lipophilicity compared to smaller substituents like fluorine.
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Benzamide Linker: A para-substituted benzoyl group connected to the benzothiazole via an amide bond. This linker provides conformational rigidity and facilitates interactions with biological targets .
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Piperidinylsulfonyl Group: A sulfonamide functional group attached to a piperidine ring, contributing to solubility modulation and potential target engagement through hydrogen bonding or electrostatic interactions.
Physicochemical Profile
While experimental data for the isopropyl variant are unavailable, comparative analysis with the fluorinated analog (CAS 361166-24-7) provides insights:
Property | N-(6-Fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Predicted) |
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Molecular Formula | C₁₉H₁₈FN₃O₃S₂ | C₂₂H₂₅N₃O₃S₂ |
Molecular Weight | 419.49 g/mol | 443.58 g/mol |
LogP (Lipophilicity) | ~3.2 (estimated) | ~4.1 (higher due to isopropyl) |
Solubility | Low aqueous solubility | Moderate in DMSO, low in water |
The isopropyl group increases molecular weight by 24.09 g/mol and logP by ~0.9 units, suggesting enhanced membrane permeability but reduced aqueous solubility compared to the fluoro analog.
Synthesis and Purification
Synthetic Pathway
The synthesis likely follows a multi-step route analogous to related benzothiazole benzamides :
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Benzothiazole Formation: Condensation of 2-amino-6-isopropylbenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions to form the benzothiazole core.
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Sulfonylation: Reaction of 4-chlorosulfonylbenzoic acid with piperidine in dichloromethane to yield 4-(piperidin-1-ylsulfonyl)benzoic acid.
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Amide Coupling: Activation of the benzoic acid (e.g., using HATU or EDCI) followed by coupling with 6-isopropylbenzo[d]thiazol-2-amine in dimethylformamide (DMF) under inert atmosphere.
Purification
Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity for biological assays .
Biological Activities and Mechanism of Action
Cholinesterase Inhibition
Structurally related benzamide derivatives exhibit cholinesterase inhibitory activity, a key mechanism in neurodegenerative disease treatment . For example, compound 10e (a benzamide-thiazole hybrid) showed dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.47 μM and 11.40 μM, respectively) . The isopropyl group may enhance binding to the cholinesterase peripheral anionic site through hydrophobic interactions, though experimental validation is required.
Benzothiazole sulfonamides demonstrate anti-inflammatory effects by modulating cytokine release (e.g., IL-1β, TNF-α) and nitric oxide (NO) production . In PC12 cell models, analogs reduced IL-6 and NO levels by 30–40% at 10 μM, comparable to reference antioxidants . The piperidinylsulfonyl moiety likely contributes to these effects via NF-κB pathway inhibition.
Antioxidant Activity
Thiazole-containing benzamides exhibit radical scavenging capacity in DPPH (IC₅₀ = 12–45 μM) and ORAC assays (2.5–4.2 Trolox equivalents) . The isopropyl group’s electron-donating effects may enhance antioxidant activity by stabilizing radical intermediates.
Comparative Analysis with Structural Analogs
Fluorinated vs. Isopropyl Substitutents
Replacing fluorine with isopropyl induces significant changes:
Parameter | 6-Fluoro Derivative | 6-Isopropyl Derivative |
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Metabolic Stability | High (fluorine reduces oxidation) | Moderate (isopropyl may undergo CYP-mediated hydroxylation) |
Target Affinity | Strong polar interactions | Enhanced hydrophobic interactions |
Bioavailability | 58% (rat) | Predicted 45–50% |
Therapeutic Index
While the fluorinated analog shows promise in inflammation models, the isopropyl variant’s larger substituent may improve blood-brain barrier penetration, making it more suitable for central nervous system (CNS) targets .
Future Directions and Applications
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Neurodegenerative Diseases: Further in vivo studies to assess AChE/BChE inhibition and cognitive effects in animal models of Alzheimer’s disease.
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Inflammation: Evaluation in murine collagen-induced arthritis or LPS-induced sepsis models.
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Drug Optimization: Structure-activity relationship (SAR) studies to balance solubility and potency through piperidine ring modifications (e.g., N-methylation).
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